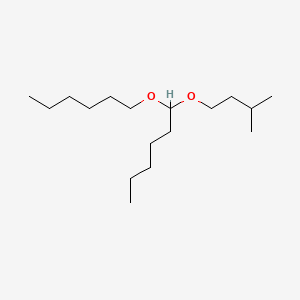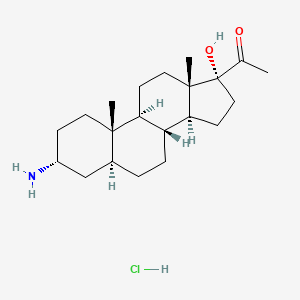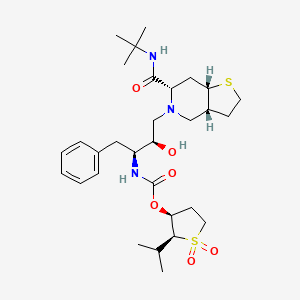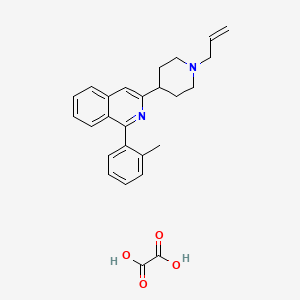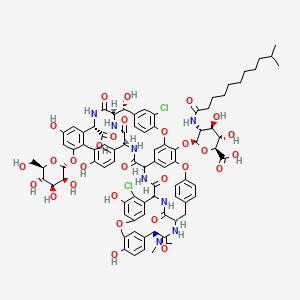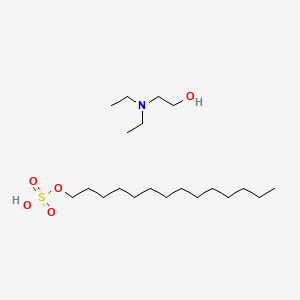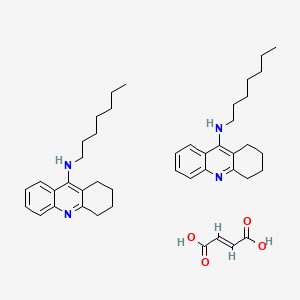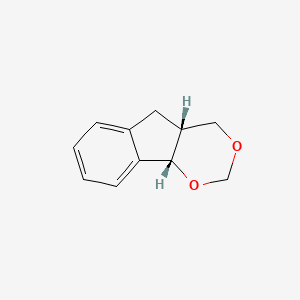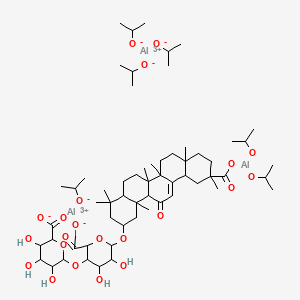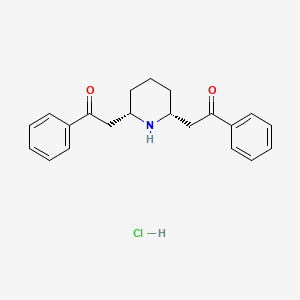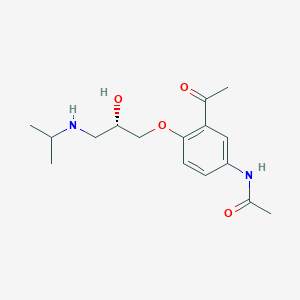
Diacetolol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetolol, (S)- is a chiral compound and the primary metabolite of acebutolol. It is a beta blocker and anti-arrhythmic agent used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmia . The compound has the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide and a molecular formula of C16H24N2O4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diacetolol is synthesized from acebutolol through metabolic processes. The synthesis involves the acetylation of acebutolol, which is a selective beta blocker . The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of diacetolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Diacetolol undergoes several types of chemical reactions, including:
Oxidation: Diacetolol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert diacetolol into its reduced forms.
Substitution: Diacetolol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of diacetolol, as well as substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Diacetolol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of beta blockers and their metabolites.
Biology: Studied for its effects on beta-adrenergic receptors and its role in metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of new beta blockers and anti-arrhythmic agents
Mecanismo De Acción
Diacetolol exerts its effects by blocking beta-adrenergic receptors, specifically the β1-receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine on these receptors. The compound also has intrinsic sympathomimetic activity, which contributes to its anti-arrhythmic properties .
Comparación Con Compuestos Similares
Similar Compounds
Acebutolol: The parent compound of diacetolol, also a beta blocker with similar therapeutic uses.
Propranolol: A non-selective beta blocker used for similar indications.
Metoprolol: A selective β1-receptor antagonist with similar cardiovascular effects
Uniqueness
Diacetolol is unique due to its specific metabolic origin from acebutolol and its distinct pharmacokinetic profile. It has a longer duration of action and may be more selective in its effects compared to other beta blockers .
Propiedades
Número CAS |
91050-36-1 |
|---|---|
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/t14-/m0/s1 |
Clave InChI |
AWOGXJOBNAWQSF-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
SMILES canónico |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


